(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the cyclopentylphenyl group: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the attachment of the phenyl group.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a precursor containing a leaving group.
Attachment of the hydroxyethyl group: This step involves the reaction of the piperazine ring with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Formation of the (Z)-but-2-enedioic acid moiety: The final step involves the formation of the (Z)-but-2-enedioic acid moiety through a series of reactions, including oxidation and isomerization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.
Continuous flow reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Addition: The (Z)-but-2-enedioic acid moiety can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Addition: Common nucleophiles include water and alcohols.
Major Products
Oxidation: Formation of a carbonyl group.
Reduction: Formation of a hydroxyethyl group.
Substitution: Formation of substituted piperazine derivatives.
Addition: Formation of addition products with nucleophiles.
Scientific Research Applications
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(Z)-but-2-enedioic acid derivatives: Compounds with similar structures but different substituents on the piperazine ring.
Cyclopentylphenyl derivatives: Compounds with similar cyclopentylphenyl groups but different functional groups attached to the piperazine ring.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents on the cyclopentylphenyl group.
Uniqueness
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the (Z)-but-2-enedioic acid moiety, cyclopentylphenyl group, and hydroxyethyl-substituted piperazine ring makes this compound distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
85690-03-5 |
---|---|
Molecular Formula |
C27H38N2O10 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H30N2O2.2C4H4O4/c22-14-13-20-9-11-21(12-10-20)15-19(23)18-7-5-17(6-8-18)16-3-1-2-4-16;2*5-3(6)1-2-4(7)8/h5-8,16,19,22-23H,1-4,9-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
NSKBZPAZBFQGQH-SPIKMXEPSA-N |
Isomeric SMILES |
C1CC(CC1)C2=CC=C(C=C2)C(O)CN3CCN(CC3)CCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(CN3CCN(CC3)CCO)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.